What are the physical properties of Propargyl-PEG6-NH2?
What are the physical properties of Propargyl-PEG6-NH2?
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physical properties, applications, and handling of Propargyl-PEG6-NH2, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Physical and Chemical Properties
Propargyl-PEG6-NH2 is a hydrophilic polyethylene (B3416737) glycol (PEG) linker featuring a terminal propargyl group and a primary amine group. This unique structure allows for sequential and orthogonal conjugation strategies, making it a versatile tool in chemical biology. The PEG spacer, consisting of six ethylene (B1197577) glycol units, enhances the solubility of the molecule and its conjugates in aqueous media.[1][2]
Quantitative Data Summary
The key physical and chemical properties of Propargyl-PEG6-NH2 are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Chemical Name | 3,6,9,12,15,18-Hexaoxaheneicos-20-yn-1-amine | [3] |
| Synonyms | Alkyne-PEG6-Amine, Propyne-PEG6-NH2 | [3] |
| CAS Number | 1198080-04-4 | [4] |
| Molecular Formula | C₁₅H₂₉NO₆ | [2] |
| Molecular Weight | 319.39 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity | ≥95% - 99.69% (Varies by supplier) | [4][5] |
| Solubility | Soluble in Water, DMSO, Dichloromethane (DCM), Dimethylformamide (DMF) | [2] |
| Storage (Pure Form) | -20°C for long-term storage (up to 3 years) | [4] |
| Storage (In Solvent) | -80°C (up to 6 months), -20°C (up to 1 month) | [4] |
Applications in Research and Drug Development
The bifunctional nature of Propargyl-PEG6-NH2 makes it a valuable reagent in several advanced applications. The primary amine is reactive towards activated esters (like NHS esters) and carboxylic acids, while the terminal alkyne (propargyl group) is ready for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2][4]
PROTAC Linker Chemistry
Propargyl-PEG6-NH2 is frequently used as a component of PROTACs. These molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker plays a crucial role in spacing the two ligands appropriately to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 Ligase).[4]
Bioconjugation via Click Chemistry
The propargyl group is a key functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent linkage of Propargyl-PEG6-NH2 (after it has been attached to a molecule via its amine group) to a second molecule bearing an azide (B81097) group. This is widely used for labeling biomolecules, creating antibody-drug conjugates (ADCs), and functionalizing surfaces.
Experimental Protocols
The following sections outline generalized protocols for the characterization of Propargyl-PEG6-NH2. Specific parameters may need optimization based on the available instrumentation and sample matrix.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong UV chromophore in the PEG backbone, detectors other than standard UV-Vis are often required for accurate purity assessment. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.
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Objective: To determine the purity of a Propargyl-PEG6-NH2 sample.
-
Methodology: Reversed-Phase HPLC (RP-HPLC) coupled with CAD or ELSD.
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Sample Preparation: Prepare a stock solution of Propargyl-PEG6-NH2 in a suitable solvent (e.g., 1 mg/mL in water or acetonitrile).
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HPLC System:
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Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: CAD or ELSD.
-
-
Procedure: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run the gradient method.
-
Data Analysis: Integrate the peak area of all detected components. Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
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Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the molecule by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
-
Objective: To confirm the identity and structural integrity of Propargyl-PEG6-NH2.
-
Methodology: ¹H NMR and ¹³C NMR Spectroscopy.
-
Sample Preparation: Dissolve 5-10 mg of Propargyl-PEG6-NH2 in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O)) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected Signals: Protons of the PEG backbone (~3.6 ppm), signals corresponding to the propargyl group (alkyne C-H and CH₂), and signals for the methylene (B1212753) groups adjacent to the amine and ether linkages. The spectrum should be consistent with the expected chemical structure.[6]
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Expected Signals: Resonances for the carbons in the PEG backbone (~70 ppm), and distinct signals for the alkyne carbons and the carbons adjacent to the nitrogen and terminal oxygen.
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-
Data Analysis: Compare the observed chemical shifts, multiplicities, and integrations of the signals with the expected structure of Propargyl-PEG6-NH2.
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Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.
-
Objective: To quantify the solubility of Propargyl-PEG6-NH2 in various solvents.
-
Methodology:
-
Preparation: Add an excess amount of Propargyl-PEG6-NH2 to a known volume of the solvent of interest (e.g., water, DMSO) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the excess, undissolved solute.
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Sampling: Carefully withdraw a known volume of the clear supernatant.
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Quantification: Dilute the supernatant and determine the concentration of the dissolved Propargyl-PEG6-NH2 using a suitable analytical method, such as HPLC with ELSD/CAD or a quantitative NMR (qNMR) technique.
-
Reporting: Express the solubility in units such as mg/mL or mol/L.
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Safety and Handling
Propargyl-PEG6-NH2 should be handled by personnel trained in chemical laboratory safety.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]
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GHS Pictograms: The exclamation mark pictogram (GHS07) is applicable.[5]
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Precautionary Measures:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dark place under an inert atmosphere.[5]
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This guide is intended for research purposes and provides a technical overview based on currently available data. Users should always consult the specific product documentation and Safety Data Sheet (SDS) provided by the supplier before use.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Propargyl-PEG6-amine, 1198080-04-4 | BroadPharm [broadpharm.com]
- 3. Propargyl-PEG6-amine | C15H29NO6 | CID 102514834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
